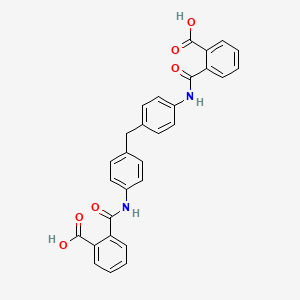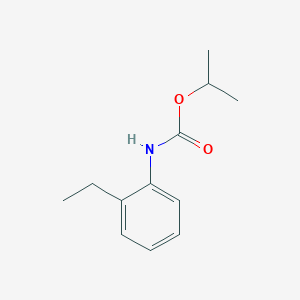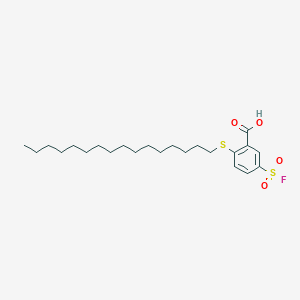
(Methylsulfonyl)(phenylsulfonyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylsulfonyl)(phenylsulfonyl)acetonitrile is an organic compound that features both methylsulfonyl and phenylsulfonyl groups attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfonyl)(phenylsulfonyl)acetonitrile typically involves the reaction of methylsulfonylacetonitrile with phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfonyl)(phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
(Methylsulfonyl)(phenylsulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Methylsulfonyl)(phenylsulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylacetonitrile: Contains only the methylsulfonyl group.
Phenylsulfonylacetonitrile: Contains only the phenylsulfonyl group.
Methanesulfonylacetonitrile: Similar structure but with a methanesulfonyl group.
Uniqueness
(Methylsulfonyl)(phenylsulfonyl)acetonitrile is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one sulfonyl group.
Properties
CAS No. |
56075-42-4 |
|---|---|
Molecular Formula |
C9H9NO4S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)9(7-10)16(13,14)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
AEOQDPYDVGUUMY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)



![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)
